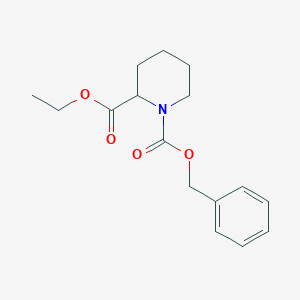

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate

Vue d'ensemble

Description

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 126401-22-7 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 1-benzyl 2-ethyl 1,2-piperidinedicarboxylate . The compound is typically stored in a dry room at normal room temperature .

Molecular Structure Analysis

The InChI code for 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is 1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is a solid, semi-solid, liquid, or lump substance . The compound is typically shipped at normal temperatures .Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

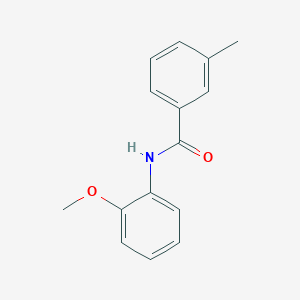

- Novel Piperidine Derivatives for AChE Inhibition : A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that these compounds demonstrated significant anti-AChE activity. Introduction of bulky groups into the benzamide moiety enhanced activity, with compound 21 showing 18,000 times greater affinity for AChE compared to BuChE (Sugimoto et al., 1990).

- Structure-Activity Relationships : Further exploration by Sugimoto et al. (1992) extended the structure-activity relationships for these compounds, emphasizing the role of a phenyl group on the nitrogen atom of the amide moieties to enhance activity (Sugimoto et al., 1992).

Biological Properties of Piperidine Derivatives

- Antibacterial and Antifungal Activities : Shafi et al. (2021) studied the biological properties of new piperidine substituted benzothiazole derivatives. These compounds showed good antibacterial and antifungal activities, highlighting their potential for medical applications (Shafi, Rajesh, & Senthilkumar, 2021).

Miscellaneous Applications

- Synthesis Techniques and Crystal Structure Analysis : Studies have also been conducted on the synthesis methods for related compounds, including the work by Danieli et al. (1997) on the synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate (Danieli et al., 1997), and analysis of crystal and molecular structures of benzylated piperidine derivatives by Carruthers et al. (1973) (Carruthers, Fedeli, Mazza, & Vaciago, 1973).

Safety and Hazards

Mécanisme D'action

Mode of Action

The exact mode of action of 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Propriétés

IUPAC Name |

1-O-benzyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIRYYMFKGTFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326869 | |

| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126401-22-7 | |

| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

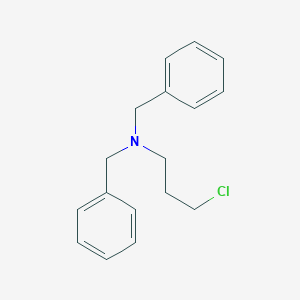

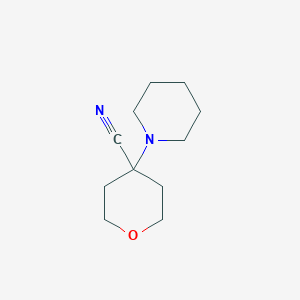

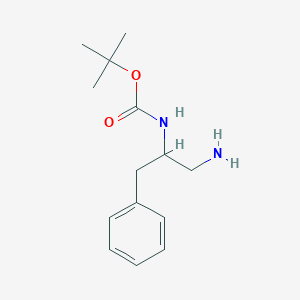

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)